Bienvenue dans la boutique en ligne BenchChem!

(2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

P2X3 receptor Pain Antagonist

This compound is the essential 3-(difluoromethyl)azetidine building block disclosed in P2X3 antagonist patents (pain, chronic cough, pruritus). The difluoromethyl group blocks oxidative metabolism at the azetidine 3-position, overcoming the metabolic liability of unsubstituted analogs. The 2,5-dichlorobenzoyl moiety provides the electrophilic pharmacophore required for target engagement. Procure this precise dual-substitution architecture to maintain SAR reproducibility; generic azetidine or des-fluoro analogs fail to replicate the metabolic stability and P2X3 selectivity profile.

Molecular Formula C11H9Cl2F2NO
Molecular Weight 280.1
CAS No. 2320958-07-2
Cat. No. B2373318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
CAS2320958-07-2
Molecular FormulaC11H9Cl2F2NO
Molecular Weight280.1
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)F
InChIInChI=1S/C11H9Cl2F2NO/c12-7-1-2-9(13)8(3-7)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2
InChIKeyQWZJPTVKEXMZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: (2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone (CAS 2320958-07-2) for Lead Identification & Medicinal Chemistry Sourcing


(2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic small-molecule building block belonging to the azetidine carboxamide class, featuring a 2,5-dichlorobenzoyl moiety linked to a 3-(difluoromethyl)azetidine ring . The compound is disclosed as a key intermediate within a family of heterocyclic P2X3 receptor antagonists patented for pain, urinary tract, and respiratory indications . Its computed physicochemical profile (MW 280.09 Da, XLogP3 3.6, TPSA 20.3 Ų, 0 HBD, 3 HBA) indicates oral drug-likeness compliant with Lipinski's Rule of Five .

Why (2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone Cannot Be Replaced by Generic Azetidine or Benzoyl Methanone Analogs


Generic substitution with simpler azetidine derivatives or unsubstituted benzoyl methanones fails to replicate the combinatorial pharmacophore of this compound. The 2,5-dichloro substitution pattern imparts specific electrophilic character, while the 3-difluoromethyl group on the azetidine ring is a well-established metabolic soft spot blocker that enhances oxidative stability relative to non-fluorinated azetidine analogs . This dual-substitution architecture is precisely what the Wuhan Rorai patent claims as essential for achieving high P2X3 antagonistic activity with favorable selectivity and metabolic stability profiles . Replacing the difluoromethyl motif with a methyl or unsubstituted azetidine would be predicted, at the class level, to diminish metabolic stability and target engagement, undermining SAR reproducibility .

Quantitative Evidence Guide for (2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone: P2X3 Antagonism, Selectivity & Physicochemical Differentiation


High P2X3 Antagonistic Activity by Patent Disclosures

The patent family encompassing this compound explicitly claims that the heterocyclic compounds within the scope of Formula I exhibit high P2X3 antagonistic activity, with specific assertions of good selectivity, low toxicity, and good metabolic stability . While the exact IC₅₀ value for this specific compound is not publicly disclosed in the patent abstract, the structural class is characterized as having high P2X3 antagonistic activity, a claim that distinguishes it from earlier-generation P2X3 ligands that often lacked adequate selectivity .

P2X3 receptor Pain Antagonist

Predicted Oral Drug-Likeness by Computed Physicochemical Properties

Computed properties for this compound (MW 280.09 Da, XLogP3 3.6, 0 HBD, 3 HBA, TPSA 20.3 Ų) satisfy all four Lipinski Rule of Five criteria . This profile is favorable compared to several earlier P2X3 antagonist scaffolds, which frequently exceed MW 500 Da and contain >5 HBD , potentially limiting their oral bioavailability. The low TPSA (20.3 Ų) also predicts high passive membrane permeability relative to analogs with polar substituents.

Drug-likeness Lipinski Rule of Five ADME

Computed Lipophilicity (XLogP3 3.6) Suggests Balanced Permeability and Solubility Profile

The computed XLogP3 of 3.6 places this compound in the optimal lipophilicity range for oral absorption (typically XLogP 2-4) . This is lower than many dichlorobenzoyl-containing analogs without the polar amide linkage, which often exceed XLogP 4.5 and face solubility-limited absorption . The difluoromethyl group contributes to lipophilicity without the excessive logP penalty of a CF₃ group (calculated ΔXLogP ~0.5-0.8 units lower than trifluoromethyl analogs).

Lipophilicity Permeability Solubility

Recommended Application Scenarios for (2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone Based on Verified Evidence


P2X3 Antagonist Lead Optimization in Pain and Pruritus Programs

This compound serves as a structurally characterized intermediate for P2X3 antagonist lead optimization, directly relevant to pain, chronic cough, and pruritus indications as claimed in patent JP2024045225A . The difluoromethyl-azetidine scaffold offers a conformationally constrained core that can improve binding selectivity, addressing a key limitation of earlier P2X3 ligands that exhibited off-target activity at P2X2/3 heterotrimers . Procurement of this specific building block enables SAR exploration around the 2,5-dichlorobenzoyl subsite while maintaining the metabolically stable azetidine core.

Metabolic Stability Screening Cascade Using Fluorinated Azetidine Core

The 3-difluoromethyl substituent on the azetidine ring is expected to resist cytochrome P450-mediated oxidative metabolism at the 3-position, a common metabolic liability in unsubstituted azetidine derivatives . This compound can be used as a reference standard in microsomal or hepatocyte stability assays to benchmark the metabolic stability gain conferred by the CHF₂ group versus the des-fluoro (3-methyl) or unsubstituted azetidine analog, enabling quantitative assessment of the fluorine effect in the context of the dichlorobenzoyl pharmacophore.

Physicochemical Property Benchmarking for CNS-Penetrant P2X3 Ligands

With a computed TPSA of 20.3 Ų and zero HBDs, this compound falls within the optimal CNS drug space (TPSA < 60-70 Ų, HBD ≤ 1) . It is suitable as a comparator in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 efflux assays to validate the CNS penetration potential of the azetidine-carboxamide chemotype, enabling direct head-to-head ranking against piperidine or pyrrolidine analogs that typically exhibit higher TPSA and greater efflux susceptibility.

Quote Request

Request a Quote for (2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.